molecular formula C24H22N2O5 B2923721 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide CAS No. 922060-68-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2923721
CAS No.: 922060-68-2
M. Wt: 418.449
InChI Key: JPOZFXWPCITSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a 2,3-dimethoxybenzamide substituent at position 2 of the oxazepine scaffold. The compound’s core structure includes a seven-membered oxazepine ring fused to two benzene rings, with methyl groups at positions 8 and 10 and a ketone group at position 11.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-14-8-10-20-18(12-14)26(2)24(28)17-13-15(9-11-19(17)31-20)25-23(27)16-6-5-7-21(29-3)22(16)30-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOZFXWPCITSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Functional Group Modifications: Introduction of the dimethyl and oxo groups can be achieved through selective alkylation and oxidation reactions.

    Attachment of the Benzamide Moiety: The final step involves coupling the dibenzo oxazepine core with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, it has been studied for its potential as a pharmacological agent. Its interactions with biological macromolecules can provide insights into new drug development.

Medicine

In medicine, it is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl; 2,3-dimethoxybenzamide ~422.4* Oxazepine ring; dual methoxy groups at benzamide
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[b,f][1,4]thiazepine 10-ethyl; 2-(4-methoxyphenyl)acetamide ~464.5 Thiazepine ring; sulfoxide group; higher lipophilicity
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 8-methyl; 4-(trifluoromethyl)benzamide 412.4 Electron-withdrawing CF3 group; enhanced metabolic stability
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide Dibenzo[b,f][1,4]oxazepine 10-ethyl; 4-methylbenzamide 372.4 Ethyl group at position 10; simpler benzamide substitution
F732-0017 Screening Compound Dibenzo[b,f][1,4]oxazepine 10-methyl; 3,4-dimethylbenzenesulfonamide ~434.5 Sulfonamide substituent; potential kinase inhibition

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : Methyl groups at positions 8 and 10 in the target compound may enhance steric hindrance compared to analogs with single methyl or ethyl groups (e.g., ).
  • Benzamide Modifications : The 2,3-dimethoxy group in the target compound introduces electron-donating effects, contrasting with electron-withdrawing groups (e.g., CF3 in ).

Pharmacological Activity

While direct data for the target compound are unavailable, analogs with dibenzo[b,f][1,4]thiazepine/oxazepine scaffolds exhibit D2 dopamine receptor antagonism (e.g., ). For example:

  • Compound 28 (N-phenylcarboxamide thiazepine 5-oxide) showed moderate D2 receptor binding (IC50 ~100 nM) .
  • Compound B3-B10 (indenyl-methoxybenzamides) demonstrated variable affinity for serotonin receptors, suggesting scaffold-dependent selectivity .

The target compound’s 2,3-dimethoxybenzamide group may enhance solubility compared to halogenated analogs (e.g., ), though this requires empirical validation.

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. Its unique molecular structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O4C_{23}H_{20}N_{2}O_{4} with a molecular weight of approximately 372.4 g/mol. The compound features a dibenzodiazepine core fused with an oxazepine ring characterized by the following structural elements:

  • Dibenzodiazepine Framework : This core structure is often associated with neuroactive properties.
  • Substituents : The presence of dimethyl groups and methoxy groups enhances its chemical reactivity and biological activity.

Anticancer Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor suppression. Studies have shown that derivatives of these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Neuroactive Properties

The dibenzodiazepine framework suggests potential neuroactive effects. Compounds with similar structures have been observed to influence neurotransmitter systems or exhibit anxiolytic properties. Animal models have demonstrated that related compounds exhibit anxiolytic effects comparable to established anxiolytics.

Enzyme Inhibition

Similar compounds have shown to act as enzyme inhibitors in various metabolic pathways. This indicates a potential for therapeutic applications in metabolic disorders such as obesity and diabetes through enzyme inhibition.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructureBiological Activity
5H-Dibenzo[b,e][1,4]oxazepinStructureLacks methoxy group; different substitutions; potential neuroactive effects
Methyl (8,10-dimethyl-11-oxo...)StructurePotential HDAC inhibitor; distinct pharmacological profile
N-(8-chloro-11-oxo...)StructureAntimicrobial properties; different activity due to chlorine substitution

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of related compounds in various disease models:

Cancer Models

In vitro studies using human cancer cell lines have shown that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis and inhibit cell proliferation.

Neuropharmacological Studies

Animal models have demonstrated that similar compounds exhibit anxiolytic effects comparable to established anxiolytics.

Metabolic Pathway Regulation

Research indicates that these compounds may influence metabolic pathways involved in obesity and diabetes through enzyme inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.